2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyridazine core, which is a type of heterocyclic compound containing nitrogen atoms . It also has a fluorophenyl group, an isopropyl group, and a thioacetamide group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyridazine core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Anti-Cancer Activity
- Fluoro Substituted Benzo[b]pyran Derivatives: A study explored the synthesis and anti-cancer activity of fluoro substituted benzo[b]pyran derivatives against lung, breast, and CNS cancer cell lines. These compounds, including analogs with structural similarities to the specified acetamide, showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Radiosynthesis for PET Imaging
- [18F]PBR111 Radioligand: Another research focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This work involved a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, indicating the importance of fluorinated derivatives in diagnostic imaging (Dollé et al., 2008).
Novel Pyrazoles Synthesis and Biological Evaluation
- Medicinally Important Pyrazoles: Research on the synthesis of novel pyrazoles and their medicinal importance, including anticancer and anti-inflammatory properties, underscores the significance of fluoro-phenyl pyrazolo derivatives in developing new therapeutic agents (Thangarasu et al., 2019).
Coordination Complexes and Antioxidant Activity
- Novel Co(II) and Cu(II) Coordination Complexes: A study described the synthesis of pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II), showing significant antioxidant activity. This research illustrates the compound's potential in creating complexes with metal ions, which might be useful in various biological and industrial applications (Chkirate et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in numerous neurodegenerative diseases including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
The compound interacts with the TrkA/B/C receptors, inhibiting their signaling pathways . This inhibition can disrupt the progression of neurodegenerative diseases and cancers where these receptors play a significant role .
Biochemical Pathways
The compound affects the signaling pathways of TrkA/B/C receptors . The downstream effects of this interaction can lead to the disruption of tumorigenesis and metastasis in various cancers, as well as the progression of several neurodegenerative diseases .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of TrkA/B/C receptor signaling . This can result in the disruption of disease progression in conditions where these receptors play a significant role .
Biochemical Analysis
Biochemical Properties
It is known that pyridazine and pyridazinone derivatives, which are structurally similar to this compound, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Cellular Effects
Preliminary studies suggest that similar compounds have shown anti-tumor proliferation activity against various human cancer cell lines .
Molecular Mechanism
It is known that similar compounds have shown to inhibit the clonal formation and migration of cells in a concentration-dependent manner, induce cell cycle arrest in G0/G1 phase, thereby inhibiting the proliferation of cells .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5OS/c1-9(2)14-12-7-19-22(11-5-3-10(17)4-6-11)15(12)16(21-20-14)24-8-13(18)23/h3-7,9H,8H2,1-2H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZZOUSEDSXXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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